Prilosec
描述
属性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Record name | omeprazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Omeprazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021080 | |
| Record name | Omeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Omeprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water., In water, 82.3 mg/L at 25 °C /Estimated/, 0.5 mg/mL | |
| Record name | SID56422106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Omeprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OMEPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Omeprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
9.2X10-13 mm Hg at 25 °C /Estimated/ | |
| Record name | OMEPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile, White to off-white crystalline powder | |
CAS No. |
73590-58-6 | |
| Record name | Omeprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omeprazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omeprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | omeprazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | omeprazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Omeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG60484QX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OMEPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Omeprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
| Record name | Omeprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OMEPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Omeprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Catalytic Oxidation with Sodium Molybdate
The most widely documented method involves oxidizing 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Formula Ha) using hydrogen peroxide (50%) in the presence of sodium molybdate (Na₂MoO₄) as a catalyst. The reaction is conducted in ethereal or alcoholic solvents such as isopropyl ether or methanol at temperatures between -5°C and 10°C, achieving completion within 10 minutes to 3 hours. This process yields omeprazole with a purity of 99.0–99.9% by HPLC, avoiding the need for base additives during the oxidation step.
Post-oxidation, crude omeprazole is isolated via filtration and treated with alkaline solutions (e.g., sodium hydroxide) in organic solvents to enhance purity. Subsequent acidification with weak acids like acetic acid precipitates the final product, which is then dried under reduced pressure.
Multi-Step Synthesis via Halogenation and Methoxylation
An alternative route (EP1085019A1) begins with 4-nitro-2,3,5-trimethylpyridine N-oxide, undergoing sequential acetylation, hydrolysis, and halogenation to form 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. Key steps include:
-
Acetylation : Using acetic anhydride at 110°C for 30 minutes.
-
Halogenation : Thionyl chloride (SOCl₂) at 10–15°C to introduce the chloromethyl group.
-
Methoxylation : Replacement of the nitro group with methoxy using sodium methoxide and potassium carbonate in methanol under reflux.
The final oxidation to omeprazole employs peracetic acid or magnesium monoperoxiphthalate, yielding a 73% isolated product. Phase-transfer catalysts like tetrabutyl ammonium bromide accelerate intermediate steps, reducing reaction times.
Novel Methodologies and Catalytic Innovations
Grignard Reagent-Mediated Coupling
A 2019 study introduced a Grignard-based approach, where 2-chloromethyl-4-methoxy-3,5-dimethylpyridine reacts with magnesium anthracene complexes in tetrahydrofuran (THF) at 40°C. The resultant pyridyl Grignard reagent couples with 5-methoxythiobenzimidazole esters, forming omeprazole with fewer sulfone byproducts. This method avoids traditional oxidants, instead leveraging nucleophilic substitution for higher stereochemical control.
Heteropolyacid-Catalyzed Oxidation
Phosphotungstic acid (H₃PW₁₂O₄₀) emerged as a green catalyst for sulfide-to-sulfoxide conversion, critical in omeprazole synthesis. Compared to molybdate systems, H₃PW₁₂O₄₀ offers:
-
Higher selectivity : 98% sulfoxide yield vs. 85–90% with Na₂MoO₄.
-
Milder conditions : Reactions proceed at 25°C in ethanol/water mixtures.
This catalyst’s reusability (up to 5 cycles without activity loss) makes it industrially viable.
Solvent and Temperature Optimization
Solvent Systems
Temperature Control
Oxidation below 10°C minimizes sulfone impurity formation, while methoxylation at methanol’s reflux temperature (65°C) ensures complete nitro group displacement.
Impurity Profiling and Mitigation
Common Impurities
化学反应分析
Types of Reactions: Omeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form hydroxyomeprazole and the corresponding carboxylic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving omeprazole include peroxyacetic acid for oxidation and sodium hydroxide for maintaining alkaline conditions . The reactions are typically carried out in organic solvents such as chlorinated solvents .
Major Products Formed: The major products formed from the reactions of omeprazole include hydroxyomeprazole and its carboxylic acid derivative .
科学研究应用
Gastroesophageal Reflux Disease (GERD)
Omeprazole is primarily indicated for the treatment of GERD, a condition characterized by the backward flow of stomach acid into the esophagus, causing heartburn and potential esophageal injury. Clinical studies have demonstrated that omeprazole effectively alleviates GERD symptoms and promotes esophageal healing.
- Efficacy : In a study involving patients with GERD, omeprazole showed healing rates of 70-80% after 8 weeks of treatment .
- Dosage : The typical dosage ranges from 20 mg to 40 mg daily.
Peptic Ulcer Disease
Omeprazole is extensively utilized in treating peptic ulcers, including gastric and duodenal ulcers. Its ability to suppress gastric acid secretion facilitates ulcer healing.
- Healing Rates : Research indicates that omeprazole achieves cumulative healing rates of up to 100% after 4–8 weeks at doses of 20–40 mg once daily .
- Combination Therapy : It is often prescribed alongside antibiotics for Helicobacter pylori eradication, enhancing ulcer healing rates .
Zollinger-Ellison Syndrome
This rare condition is characterized by excessive gastric acid production due to gastrin-secreting tumors. Omeprazole is considered the drug of choice due to its potent and long-lasting antisecretory effects.
- Clinical Outcomes : Studies have shown that omeprazole can effectively manage acid hypersecretion in patients with Zollinger-Ellison syndrome, often requiring higher doses (up to 60 mg daily) for optimal control .
Erosive Esophagitis
Erosive esophagitis, resulting from prolonged exposure to stomach acid, can be effectively treated with omeprazole.
- Treatment Protocol : Patients typically receive 20 mg to 40 mg daily until healing is confirmed through endoscopy .
Prevention of Upper Gastrointestinal Bleeding
Omeprazole is also used prophylactically in high-risk patients (e.g., those on NSAIDs) to prevent upper gastrointestinal bleeding.
- Effectiveness : A meta-analysis indicated significant reductions in bleeding events among patients receiving PPIs compared to those not receiving them .
Novel Applications and Research Insights
Recent studies have explored innovative applications of omeprazole beyond traditional uses:
- Anti-Cancer Properties : Omeprazole has been shown to reduce breast cancer cell invasion and metastasis in vitro and in vivo models by downregulating prometastatic genes such as CXCR4 . This suggests potential roles in adjunct cancer therapies.
- Microbial Infections : New formulations combining omeprazole with chitosan have demonstrated antimicrobial effects, indicating its potential use in treating skin infections .
Data Table: Summary of Omeprazole Applications
| Application | Indication | Typical Dosage | Healing Rate |
|---|---|---|---|
| Gastroesophageal Reflux Disease | GERD | 20-40 mg daily | 70-80% after 8 weeks |
| Peptic Ulcer Disease | Gastric/Duodenal Ulcers | 20-40 mg daily | Up to 100% after 4–8 weeks |
| Zollinger-Ellison Syndrome | Excessive gastric acid production | Up to 60 mg daily | Effective control |
| Erosive Esophagitis | Damage from acid reflux | 20-40 mg daily | Confirmed via endoscopy |
| Prevention of GI Bleeding | High-risk patients (e.g., NSAID users) | Varies | Significant reduction |
Case Studies
-
Case Study on GERD Treatment :
A cohort study involving 150 patients with GERD showed that those treated with omeprazole experienced significant symptom relief and esophageal healing compared to those receiving placebo . -
Zollinger-Ellison Syndrome Management :
A long-term study on patients with Zollinger-Ellison syndrome demonstrated that those on high-dose omeprazole maintained normal gastric pH levels, effectively controlling symptoms associated with excessive acid secretion . -
Breast Cancer Metastasis Reduction :
A preclinical trial indicated that omeprazole significantly decreased metastasis in breast cancer models by inhibiting CXCR4 expression, suggesting a novel application in oncology .
作用机制
相似化合物的比较
Table 1: Structural Comparison of Key PPIs
| Compound | Substituent at Position 4 | Key Functional Groups | Enantiomerism |
|---|---|---|---|
| Omeprazole | Methoxy | Sulfinyl benzimidazole | Racemic (R/S) |
| Esomeprazole | Methoxy | Sulfinyl benzimidazole | S-enantiomer |
| Lansoprazole | Trifluoroethoxy | Sulfinyl benzimidazole | Racemic |
| Rabeprazole | Pyridinylmethyl | Sulfinyl benzimidazole | Racemic |
| Pantoprazole | Difluoromethoxy | Sulfinyl benzimidazole | Racemic |
Pharmacokinetic and Metabolic Differences
Omeprazole exhibits variable bioavailability (30–40%) due to acid-lability and CYP2C19-dependent metabolism. In contrast, esomeprazole achieves higher bioavailability (64–90%) owing to reduced first-pass metabolism . Lansoprazole and rabeprazole demonstrate faster onset of action (1–2 hours vs. 2–4 hours for omeprazole) due to structural optimizations for rapid activation .
Table 2: Pharmacokinetic Parameters of PPIs
| Compound | Bioavailability (%) | Half-Life (h) | Primary Metabolism Pathway |
|---|---|---|---|
| Omeprazole | 30–40 | 0.5–1.5 | CYP2C19, CYP3A4 |
| Esomeprazole | 64–90 | 1–1.5 | CYP2C19, CYP3A4 |
| Lansoprazole | 80–85 | 1–2 | CYP3A4, CYP2C19 |
| Rabeprazole | 52 | 1–2 | Non-enzymatic, CYP3A4 |
| Pantoprazole | 77 | 1–2 | CYP2C19, CYP3A4 |
Enantiomeric and Chromatographic Behavior
Esomeprazole’s S-enantiomer configuration confers superior metabolic stability and potency over racemic omeprazole. Chromatographic studies reveal rabeprazole achieves higher resolution (Rs = 3.0) in methanolic eluents compared to omeprazole (Rs = 1.5), reflecting structural influences on enantioselectivity .
Toxicological and Environmental Impact
Omeprazole’s specificity for gastric cells minimizes systemic toxicity, but environmental studies identify over 70 metabolites in wastewater, including sulfide derivatives (TP-7, TP-8) and omeprazole sulphone . In contrast, lansoprazole’s metabolites show lower environmental persistence .
Novel Derivatives and Therapeutic Potential
Novel benzimidazole derivatives (e.g., compounds X7, X10–X15) exhibit 50–65% inhibition of TNF-α production, outperforming omeprazole’s anti-inflammatory activity (30–40% inhibition) . These derivatives retain PPI functionality while expanding therapeutic applications to inflammatory diseases.
生物活性
Omeprazole is a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. This article explores the biological activity of omeprazole, detailing its pharmacological effects, mechanisms of action, and clinical efficacy based on diverse research findings.
Omeprazole exerts its therapeutic effects by irreversibly binding to the H+/K+ ATPase enzyme (proton pump) located in the parietal cells of the stomach. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the gastric lumen. The activation of omeprazole occurs in an acidic environment, where it transforms into its active sulfenamide form, which then covalently attaches to the proton pump .
Key Mechanisms:
- Proton Pump Inhibition : Omeprazole inhibits acid secretion by blocking the proton pump, effectively reducing gastric acidity.
- Antioxidant Activity : It has been shown to possess antioxidant properties that may protect gastric and intestinal tissues from oxidative damage .
- Anti-inflammatory Effects : Omeprazole reduces inflammation in gastric tissues, contributing to its gastroprotective effects .
Pharmacological Effects
Omeprazole has demonstrated a variety of biological activities beyond its primary role as an acid reducer.
Table 1: Summary of Omeprazole's Biological Activities
| Activity Type | Description |
|---|---|
| Gastroprotective | Reduces gastric lesions and promotes healing through increased prostaglandin synthesis. |
| Antibacterial | Exhibits antibacterial activity against Helicobacter pylori and other bacteria at low pH. |
| Antioxidant | Reduces oxidative stress in gastric tissues, potentially lowering the risk of lesions. |
| Anti-inflammatory | Decreases pro-inflammatory cytokines in various cell types, including microglial cells. |
Clinical Efficacy
Numerous studies have evaluated the effectiveness of omeprazole for treating acid peptic diseases (APD). A recent observational study involving 96 patients reported significant symptom reduction after four weeks of omeprazole therapy. The study measured symptom severity using the Patient Assessment of Gastrointestinal Disorder Symptom Severity Index (PAGI-SYM) and patient satisfaction through the Treatment Satisfaction Questionnaire for Medication (TSQM).
Study Findings:
- Symptom Reduction : The proportion of patients with symptoms decreased from 38.54% at baseline to 8.33% by day 28.
- PAGI-SYM Scores : Initial scores averaged 41.32, dropping to 20.86 on day 14 and 8.93 on day 28 (p < 0.0001).
- Satisfaction Scores : TSQM scores improved significantly from 34.69 on day 14 to 36.67 on day 28 .
Case Studies
A case study highlighted the potential hepatotoxicity associated with omeprazole use. In this study, reactive metabolites were identified that correlated with liver injury in both rat models and human liver microsomal systems . These findings underscore the importance of monitoring liver function in patients undergoing long-term omeprazole therapy.
Safety Profile
While omeprazole is generally well-tolerated, some adverse effects have been reported:
常见问题
Q. What analytical methods are recommended for assessing omeprazole purity in compliance with pharmacopeial standards?
High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying omeprazole and its related substances, as outlined in the European Pharmacopoeia 6.0. Critical parameters include mobile phase composition (e.g., phosphate buffer and acetonitrile gradients) and column selection (C18 stationary phase). Validation must include specificity, linearity, and precision testing to distinguish omeprazole from impurities like omeprazole sulfone and desmethyl omeprazole .
Q. How should stability studies for omeprazole formulations be designed to evaluate degradation under varying conditions?
Stability protocols should follow ICH guidelines (Q1A-R2), testing accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions over 6–24 months. Key degradation pathways include oxidation (e.g., sulfone formation) and pH-dependent hydrolysis. Analytical methods like forced degradation studies under acidic/alkaline/oxidative stress, coupled with mass spectrometry, help identify degradation products .
Q. What literature review strategies are effective for identifying knowledge gaps in omeprazole research?
Systematic searches across MEDLINE, EMBASE, and SCOPUS using MeSH terms (e.g., "omeprazole/pharmacokinetics," "proton pump inhibitors/adverse effects") and Boolean operators. Exclude non-peer-reviewed sources (e.g., theses, editorials) and prioritize meta-analyses for clinical data synthesis. Tools like PRISMA flow diagrams enhance reproducibility .
Advanced Research Questions
Q. How can chemometric models optimize chromatographic separation of omeprazole and its metabolites?
A face-centered central composite design (FCCD) evaluates factors like buffer pH (7.0–9.0), column temperature (20–40°C), and voltage in capillary electrophoresis. Responses (retention time, resolution) are modeled using regression analysis, with MODDE software removing insignificant coefficients (p > 0.05). This approach reduces analysis time to <10 minutes while maintaining baseline resolution between omeprazole and lansoprazole .
Q. What methodologies address contradictory data in omeprazole pharmacovigilance studies (e.g., hypertension risk)?
Subgroup analysis of WHO VigiBase reports can isolate cases where omeprazole is the sole suspected agent. Apply Austin Bradford-Hill criteria to assess causality: temporal relationship (time-to-onset), biological plausibility (e.g., endothelial dysfunction), and rechallenge/dechallenge outcomes. Exclude patients with pre-existing hypertension and adjust for confounders (e.g., NSAID co-administration) .
Q. How are adsorption isotherm models applied to study omeprazole retention in reversed-phase liquid chromatography (RP-LC)?
Combine factorial design (e.g., full factorial with center points) and adsorption isotherm measurements (e.g., Langmuir model) to predict retention behavior. Variables include mobile phase pH and temperature. Responses like tailing factor and resolution are optimized using iterative refinement, validated via ANOVA (p < 0.05) .
Q. What strategies ensure robust impurity profiling in generic omeprazole formulations?
Method validation per ICH Q2(R1) guidelines includes specificity (spiking studies with impurities like omeprazole sulfone), linearity (R² ≥ 0.995), and accuracy (98–102% recovery). Use reference standards (e.g., Omeprazole Impurity 29) for quantification, with LC-MS/MS confirming structural identity. Cross-validate against pharmacopeial monographs .
Q. How can environmental risk assessments (ERA) for omeprazole be conducted to meet EMA guidelines?
ERA requires data on predicted environmental concentrations (PEC) in aquatic systems, derived from excretion rates and wastewater removal efficiency. Chronic toxicity tests on Daphnia magna and algae (OECD 211/201) determine PNEC (predicted no-effect concentration). A risk quotient (PEC/PNEC) >1 triggers mitigation strategies (e.g., improved wastewater treatment) .
Data Management and Reporting
Q. What best practices ensure reproducibility in omeprazole research data?
- Metadata: Document experimental conditions (e.g., HPLC column lot, mobile phase pH).
- Storage: Use FAIR-aligned repositories (e.g., Zenodo) with DOI assignment.
- Tables/Figures: Follow journal guidelines (e.g., Roman numeral labeling, self-explanatory captions). Include raw data in supplementary files .
Q. How to design ethical clinical studies on omeprazole’s off-label uses?
Submit protocols to institutional review boards (IRBs) detailing inclusion/exclusion criteria (e.g., age, renal/hepatic function). Use stratified randomization to balance covariates (e.g., CYP2C19 genotype). Report adverse events per CONSORT guidelines, with causality assessed via Naranjo scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
